(2-Chloro-5-fluoropyridin-3-YL)methanamine

Descripción

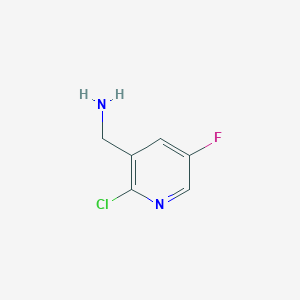

(2-Chloro-5-fluoropyridin-3-yl)methanamine is a halogenated pyridine derivative with a methanamine substituent at the 3-position of the pyridine ring. Its molecular formula is C₆H₆ClFN₂, with a monoisotopic mass of 160.018 Da (hydrochloride salt: 195.997 Da) . The compound’s SMILES notation is C1=C(C=NC(=C1CN)Cl)F, and its InChIKey is ZVHCOUATUMIIIL-UHFFFAOYSA-N . The hydrochloride form (CAS 870063-53-9) is a common salt used in synthesis, with a purity ≥95% .

Structure

2D Structure

Propiedades

IUPAC Name |

(2-chloro-5-fluoropyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H,2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHCOUATUMIIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CN)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870063-53-9 | |

| Record name | 2-Chloro-5-fluoro-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870063-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Formylation and Reductive Amination Sequence

Step 1: Formylation

2-chloro-5-aminomethylpyridine is reacted with formic acid and a suitable solvent (e.g., toluene) at reflux to form 2-chloro-5-formylaminomethylpyridine intermediates. This step typically occurs at temperatures between 50°C and 150°C with water removal to drive the reaction forward.Step 2: Alkylation

The formyl intermediate is reacted in situ with alkylating agents (e.g., alkyl halides) in the presence of acid acceptors and catalysts to yield N-alkyl-N-formylaminomethyl derivatives.Step 3: Hydrolysis and Amination

The formyl group is removed by treatment with aqueous alkali metal hydroxide (e.g., sodium hydroxide) at 20°C to reflux temperatures, yielding the desired alkylaminomethylpyridine. This step is performed with 10–50% hydroxide solutions, typically at 50°C to reflux, ensuring high yields and purity.

This three-step, one-pot process avoids intermediate isolation, streamlining synthesis and improving overall efficiency.

Reaction Conditions and Optimization

Temperature and Pressure

- Formylation step: 50–150°C, atmospheric to 10 bar pressure.

- Alkylation step: 0–100°C, with slow addition of acid acceptors.

- Hydrolysis step: 20°C to reflux (~100°C), aqueous alkaline conditions.

Reagent Ratios

- Formic acid: 1.1 to 1.5 moles per mole of aminomethylpyridine.

- Alkali hydroxide: 1.5 to 2.5 moles per mole of starting aminomethylpyridine.

Solvents and Catalysts

- Toluene is preferred for formylation and alkylation steps.

- Acid acceptors such as tertiary amines are used to neutralize formed acids.

- Catalysts may be employed to improve alkylation efficiency.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | 2-chloro-5-aminomethylpyridine |

| Key Reagents | Formic acid, alkyl halides, aqueous NaOH/KOH |

| Solvent | Toluene |

| Temperature Range | 20°C to reflux (up to 150°C) |

| Pressure Range | Atmospheric to 10 bar |

| Reaction Time | 1 hour (formylation), variable for alkylation/hydrolysis |

| Purification | None (one-pot process) |

| Yield | Typically >70% for analogous compounds |

Research Findings and Considerations

- The one-pot multi-step process minimizes handling and purification, reducing cost and complexity.

- Reaction parameters such as temperature, reagent stoichiometry, and solvent choice critically influence yield and purity.

- The presence of both chloro and fluoro substituents requires careful control to avoid side reactions such as dehalogenation or over-alkylation.

- The use of aqueous alkali hydroxide for hydrolysis ensures efficient removal of formyl groups and formation of the free amine.

- Industrial patents confirm the scalability and robustness of this method for related chloropyridine derivatives.

This detailed synthesis approach, grounded in patent literature and analogous chemical processes, provides a professional and authoritative framework for preparing this compound with high efficiency and purity.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has garnered attention for its potential in drug development, particularly as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics may enhance binding affinity to biological targets, making it a candidate for:

- Antitumor Agents : Studies indicate that it can inhibit specific enzymes involved in cancer progression, such as phosphodiesterase (PDE) enzymes. The inhibition of PDE5A1 has shown promise in reducing tumor growth by increasing cyclic GMP levels.

Agrochemicals

(2-Chloro-5-fluoropyridin-3-yl)methanamine is utilized in developing agrochemicals due to its ability to interact with various biological pathways in plants. Its fluorinated structure can enhance the stability and efficacy of herbicides and pesticides.

Material Science

The compound's unique properties allow it to be used in synthesizing novel materials with specific functionalities. Research is ongoing to explore its applications in polymer chemistry and nanotechnology.

In Vitro Studies

A notable study evaluated the inhibitory effects of this compound on human recombinant PDE5A1 protein. Results demonstrated significant decreases in enzyme activity at varying concentrations, indicating its potential as a therapeutic agent against tumors driven by PDE activity.

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| This compound | Pyridine ring with chlorine and fluorine | Antitumor activity; PDE inhibition |

| Bis((5-fluoropyridin-3-yl)methyl)amine | Dual pyridine structure | Enhanced binding; potential antibacterial properties |

| 2-Amino-5-fluoropyridine | Amino group at position 2 | Different reactivity; less potent than methylamine |

| 4-(Trifluoromethyl)pyridine | Trifluoromethyl group | Enhanced electronic properties; distinct pharmacological profile |

Mecanismo De Acción

The mechanism of action of (2-Chloro-5-fluoropyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The methanamine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and efficacy.

Comparación Con Compuestos Similares

(3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride (CAS 1416714-11-8)

[5-(2-Chloro-5-fluorophenyl)pyridin-3-yl]methanamine (CAS 1346692-32-7)

- Molecular Formula : C₁₂H₉ClFN₂

- Molecular Weight : 235.67 Da .

- Key Differences : Incorporates a 2-chloro-5-fluorophenyl group attached to the pyridine ring, introducing additional aromaticity and bulkiness. This may enhance π-π stacking interactions but reduce solubility compared to the simpler pyridine backbone of the target compound .

Functional Group Variations

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride (CAS 326476-49-7)

- Molecular Formula : C₇H₇ClF₃N₂·HCl

- Molecular Weight : 254.55 Da .

- Key Differences : Replaces the fluorine atom at the 5-position with a trifluoromethyl (-CF₃) group. The -CF₃ group is more electron-withdrawing and lipophilic, likely increasing metabolic stability and membrane permeability compared to the target compound .

2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride

- Molecular Formula : C₇H₁₁Cl₂FN₂O

- Molecular Weight : 229.08 Da .

- Key Differences : Contains an ether-linked ethanamine chain instead of a direct methanamine group. The oxygen linker may reduce basicity and alter hydrogen-bonding capacity, impacting solubility and bioavailability .

Derivatives and Precursors

(2-Chloro-5-fluoropyridin-3-yl)methanol (CAS 870063-52-8)

- Molecular Formula: C₆H₅ClFNO

- Molecular Weight : 161.56 Da .

- Key Differences : The methanamine group is replaced with a hydroxyl (-OH) group. This derivative lacks the primary amine’s nucleophilicity, making it less reactive in coupling reactions but more polar .

Antimicrobial Activity of Structural Analogues

Thiourea derivatives of pyridinylmethanamines, such as those bearing tetrazole or quinazolinone moieties, have demonstrated in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL .

Comparative Data Table

Actividad Biológica

Overview

(2-Chloro-5-fluoropyridin-3-YL)methanamine is an organic compound classified within the pyridine family, characterized by a chlorine atom at position 2, a fluorine atom at position 5, and a methanamine group at position 3 of the pyridine ring. This unique arrangement of substituents confers distinct chemical and biological properties, making it a compound of interest in medicinal chemistry and material science.

- Molecular Formula: C₆H₆ClFN₂

- Molecular Weight: 160.58 g/mol

- CAS Number: 870063-53-9

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen atoms (chlorine and fluorine) enhance its binding affinity due to their electronegative nature, while the methanamine group facilitates hydrogen bonding and other interactions that influence the compound's efficacy.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of enzyme inhibition and receptor modulation. Some key findings include:

-

Enzyme Inhibition:

- Studies have demonstrated that this compound can act as an inhibitor for kynurenine 3-monooxygenase (KMO), an enzyme involved in the metabolism of tryptophan. Inhibitors of KMO are being explored for their potential therapeutic effects in neurodegenerative diseases and mood disorders .

- The compound has shown a promising pIC50 value, indicating strong binding affinity to KMO, which could lead to enhanced cell potency compared to other inhibitors .

- Cellular Studies:

Case Study 1: KMO Inhibition

A recent study focused on developing KMO inhibitors revealed that derivatives of this compound showed significant reductions in plasma levels of neurotoxic metabolites while enhancing levels of protective kynurenine derivatives in rat models. The treatment resulted in reduced secondary organ damage during acute pancreatitis experiments, highlighting its potential for therapeutic applications .

Case Study 2: Structural Activity Relationship

Further research into the structure-activity relationship (SAR) of pyridine derivatives indicated that modifications at specific positions could enhance biological activity. Substitutions at the 5-position were particularly beneficial, leading to compounds with improved cellular potency compared to those lacking such modifications .

Comparative Analysis

To illustrate the uniqueness and potential advantages of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Structure Type | Biological Activity | pIC50 Value |

|---|---|---|---|

| This compound | Pyridine derivative | KMO inhibitor; neuroprotective potential | ~8.0 |

| 2-Chloro-5-fluoropyridine | Pyridine | Moderate enzyme inhibition | ~6.0 |

| 3-Fluoro-2-pyridinylmethanamine | Pyridine derivative | Limited activity; less studied | ~5.0 |

Q & A

Q. What are the recommended synthetic routes for (2-Chloro-5-fluoropyridin-3-yl)methanamine?

Methodological Answer: The synthesis typically involves functionalization of a pyridine precursor. For example, starting with 2-chloro-5-fluoropyridine, a common approach is to introduce the methanamine group via reductive amination or nucleophilic substitution. Key steps include:

- Halogen retention : Ensuring the chloro and fluoro substituents remain intact during synthesis, often requiring mild reaction conditions (e.g., low-temperature lithiation followed by quenching with ammonia derivatives) .

- Purification : Chromatographic techniques (e.g., silica gel chromatography) or recrystallization from polar aprotic solvents to isolate the amine product .

Q. How can the structure of this compound be characterized?

Methodological Answer: A multi-technique approach is essential:

- Mass Spectrometry (MS) : Confirm molecular weight (MW: 160.58 g/mol) and fragmentation patterns. Collision cross-section (CCS) data for adducts (e.g., [M+H]+ CCS: 125.7 Ų) can validate gas-phase behavior .

- NMR : 1H/13C NMR to assign protons and carbons, focusing on pyridine ring splitting (e.g., J-coupling between F and adjacent H) and the methanamine group’s resonance .

- X-ray Crystallography : For hydrochloride salts, crystallography resolves spatial arrangements of Cl and F substituents .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent degradation .

- Hazard Mitigation : Use PPE (gloves, goggles) due to its corrosive nature (GHS Hazard Statement H314). Neutralize spills with sodium bicarbonate or vermiculite .

Advanced Research Questions

Q. What reaction mechanisms dominate nucleophilic substitution at the chloro position?

Methodological Answer: The chloro group’s reactivity is influenced by electronic effects from the adjacent fluorine and amine:

- SNAr (Nucleophilic Aromatic Substitution) : Activated by electron-withdrawing F and NH2 groups. Use polar aprotic solvents (DMF, DMSO) and catalysts (e.g., CuI) for aryl halide displacement with amines or thiols .

- Competing Pathways : Fluorine’s ortho-directing effect may lead to regioselective substitution. Computational modeling (DFT) can predict transition states and activation barriers .

Q. How does this compound interact with biological macromolecules?

Methodological Answer:

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for enzymes/receptors. Structural analogs (e.g., 5-fluoropyridines) show moderate antimicrobial activity, suggesting potential targets .

- Metabolic Stability : Liver microsome assays assess CYP450-mediated degradation. The fluorine substituent may enhance metabolic resistance compared to non-fluorinated analogs .

Q. How can computational methods predict physicochemical properties?

Methodological Answer:

- CCS Prediction : Tools like MOBCAL or IM-MS simulations validate experimental CCS values (e.g., [M+H]+: 125.7 Ų) for ion mobility studies .

- Solubility/LogP : COSMO-RS or DFT calculations estimate partition coefficients. Experimental LogP (predicted ~1.2) aligns with moderate hydrophobicity, critical for drug-likeness .

Q. How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.